molecular formula C11H14N2O2 B13870318 7-Amino-5-methoxy-1-methyl-3,4-dihydroquinolin-2-one

7-Amino-5-methoxy-1-methyl-3,4-dihydroquinolin-2-one

Cat. No.: B13870318
M. Wt: 206.24 g/mol
InChI Key: SKYQBJJBFABZCB-UHFFFAOYSA-N
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Description

7-Amino-5-methoxy-1-methyl-3,4-dihydroquinolin-2-one is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-5-methoxy-1-methyl-3,4-dihydroquinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methoxy-2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

7-Amino-5-methoxy-1-methyl-3,4-dihydroquinolin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, leading to various derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,4-dione derivatives, while substitution reactions can produce a variety of substituted quinolines .

Scientific Research Applications

7-Amino-5-methoxy-1-methyl-3,4-dihydroquinolin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Amino-5-methoxy-1-methyl-3,4-dihydroquinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one
  • 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
  • 4-Hydroxy-2-quinolones

Uniqueness

7-Amino-5-methoxy-1-methyl-3,4-dihydroquinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and methoxy groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

7-amino-5-methoxy-1-methyl-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C11H14N2O2/c1-13-9-5-7(12)6-10(15-2)8(9)3-4-11(13)14/h5-6H,3-4,12H2,1-2H3

InChI Key

SKYQBJJBFABZCB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC2=C1C=C(C=C2OC)N

Origin of Product

United States

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